molecular formula C23H32N4O2 B6445841 1-{4-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine CAS No. 2548987-20-6

1-{4-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine

Cat. No.: B6445841
CAS No.: 2548987-20-6
M. Wt: 396.5 g/mol
InChI Key: RUYFBGNVAJCWFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features: This compound features a fused furo[3,2-c]pyridine ring linked via a piperidine moiety to a but-2-yn-1-yl spacer, terminating in a 4-(propan-2-yl)piperazine group. The isopropyl-substituted piperazine group introduces steric bulk and basicity, which can modulate receptor binding and solubility .

Cyclization to form the heterocyclic core.

Alkylation or etherification to attach the piperidine and butynyl groups.

Coupling with substituted piperazines .

Potential Applications: Compounds with this scaffold are explored for:

  • Central Nervous System (CNS) modulation: Piperazine derivatives often target serotonin or dopamine receptors.
  • Antimicrobial activity: Furopyridine cores are associated with antibacterial/antiviral effects .

Properties

IUPAC Name

4-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]furo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c1-19(2)26-15-13-25(14-16-26)10-3-4-17-28-20-6-11-27(12-7-20)23-21-8-18-29-22(21)5-9-24-23/h5,8-9,18-20H,6-7,10-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYFBGNVAJCWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CC4=C3C=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their differentiating features are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Modifications Biological Activities References
Target Compound Furo[3,2-c]pyridine Piperidine-butynyl-piperazine linker Hypothesized CNS activity, antibacterial potential
1-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine Imidazo[1,2-b]pyridazine Similar linker and piperazine group Antibacterial (MIC: 2 µg/mL against S. aureus), antiviral (IC₅₀: 0.5 µM for influenza A)
1-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine Pyrazolo[3,4-d]pyrimidine Methyl substitution on pyrazole Kinase inhibition (IC₅₀: 10 nM for JAK2), anticancer activity (GI₅₀: 1.2 µM in MCF-7 cells)
1-Phenyl-4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine Thiazole Thiazole instead of furopyridine Antifungal (IC₅₀: 5 µM for C. albicans), anti-inflammatory (COX-2 inhibition)

Key Findings:

Core Heterocycle Impact :

  • The furopyridine core in the target compound may enhance metabolic stability compared to imidazopyridazine analogs, which show rapid hepatic clearance in rodent models .
  • Thiazole-containing analogs (e.g., ) exhibit stronger antifungal activity but reduced CNS penetration due to higher polarity .

Linker Role :

  • The but-2-yn-1-yl spacer improves membrane permeability in pyrazolopyrimidine derivatives, as evidenced by 2-fold higher blood-brain barrier penetration than ethylene-linked analogs .

Piperazine Substitution: The isopropyl group in the target compound reduces plasma protein binding (85% vs.

Biological Activity Trends :

  • Imidazopyridazine derivatives show broad-spectrum antimicrobial activity but lack selectivity for human targets, leading to cytotoxicity at higher doses (e.g., CC₅₀: 50 µM in HEK293 cells) .
  • Pyrazolopyrimidine analogs demonstrate potent kinase inhibition but require structural optimization to mitigate off-target effects (e.g., hERG channel inhibition at 10 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.